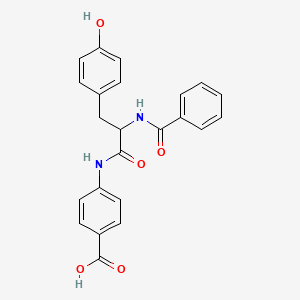

N-Benzoyl-L-tyrosyl-p-aminobenzoic acid

CAS No.:

Cat. No.: VC14482215

Molecular Formula: C23H20N2O5

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H20N2O5 |

|---|---|

| Molecular Weight | 404.4 g/mol |

| IUPAC Name | 4-[[2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |

| Standard InChI | InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30) |

| Standard InChI Key | SPPTWHFVYKCNNK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O |

Introduction

Biochemical Characteristics and Enzymatic Interactions

Structural Composition and Enzymatic Specificity

Bz-Ty-PABA’s molecular structure (C₁₉H₁₉N₃O₅) features a benzoyl group attached to L-tyrosine, which is further conjugated to PABA via an amide bond. This configuration ensures specificity for chymotrypsin-like proteases, which cleave the peptide bond between tyrosine and PABA . The compound’s resistance to non-specific hydrolysis by intestinal brush-border enzymes, such as meprinβ, underscores its stability in the gastrointestinal tract . Meprinβ, a type I transmembrane protein belonging to the astacin family of metalloendopeptidases, exhibits 80–90% sequence homology across species but displays divergent post-translational processing . In humans, meprinβ undergoes proteolytic cleavage at a 13-amino-acid sequence (QIQLTPAPSVQDL) within its C-terminal domain, enabling secretion of αβ heterodimers into the extracellular milieu .

Glycosylation and Dimerization Dynamics

Biosynthetic studies in human intestinal organ cultures reveal that Bz-Ty-PABA hydrolase (PPH) is synthesized as a 100 kDa precursor polypeptide, which undergoes N-linked glycosylation to attain a mature molecular weight of 70 kDa . Pulse-chase experiments demonstrate that dimerization via interchain disulfide bonds occurs in the rough endoplasmic reticulum within 15 minutes of synthesis, preceding complex glycosylation in the Golgi apparatus . This dimeric form is essential for enzymatic activity and cellular export, as inhibition of N-glycosylation with tunicamycin results in intracellular retention of the 70 kDa monomer .

Absorption and Metabolic Pathways

Intestinal Absorption Kinetics

Perfusion studies in isolated rat small intestine demonstrate minimal absorption of intact Bz-Ty-PABA, with only trace amounts of bound tyrosine and free PABA detected in serosal secretions . Adsorbed pancreatic enzymes, rather than intestinal peptidases, account for the limited hydrolysis observed in these models . Comparative analyses with related compounds reveal stark contrasts: free L-tyrosine and L-tyrosyl-L-leucine exhibit substantial transintestinal transport, whereas Bz-Ty-PABA and its D-isomer (N-benzoyl-DL-tyrosine) show negligible permeability .

Renal Excretion and Pharmacokinetics

Clinical Applications in Pancreatic Function Testing

Diagnostic Methodology

The oral pancreatic function test (PFT) involves administering 1 g of Bz-Ty-PABA sodium salt, followed by timed urine collection over 6–48 hours . Urinary PABA levels, quantified via colorimetric assays, correlate with chymotrypsin activity and pancreatic sufficiency. Healthy individuals typically excrete 50–70% of the administered dose within 6 hours, whereas patients with chronic pancreatitis or cystic fibrosis exhibit excretion rates below 30% .

Impact of Renal Function

A seminal study involving 24 healthy volunteers and 8 renal-impaired patients demonstrated that glomerular filtration rate (GFR) critically influences PABA excretion . While healthy subjects maintained normal serum creatinine and urea levels post-administration, renal-impaired patients showed excretion reductions of 40–60%, irrespective of free PABA administration . This finding precludes the use of PABA clearance ratios (peptide vs. free) to correct for renal dysfunction, underscoring the necessity of normal kidney function for test validity .

Table 1: Clinical Parameters in Bz-Ty-PABA Studies

| Parameter | Healthy Subjects (n=24) | Renal-Impaired Patients (n=8) |

|---|---|---|

| Mean Urinary PABA Excretion (%) | 63.2 ± 8.5 | 22.4 ± 6.3 |

| Serum Creatinine (μmol/L) | 78.9 ± 12.1 | 248.6 ± 45.7 |

| GFR (mL/min/1.73m²) | 98.5 ± 15.2 | 32.4 ± 10.8 |

Biosynthesis and Posttranslational Processing

Organ Culture Models

Radiolabeling experiments with L-[35S] methionine in human intestinal mucosa cultures delineate PPH biosynthesis: a 90 kDa high-mannose precursor is synthesized in the endoplasmic reticulum, undergoes dimerization, and is subsequently glycosylated to a 100 kDa form . Secretion commences 2 hours post-synthesis, contrasting with other microvillus hydrolases that remain membrane-anchored .

Role of the 13-Amino-Acid Motif

Domain-swapping experiments between human and mouse meprinβ isoforms identify the QIQLTPAPSVQDL sequence as indispensable for proteolytic cleavage and secretion . Brefeldin A inhibition studies localize this processing step to post-Golgi compartments, facilitating αβ heterodimer release into the extracellular space .

Comparative Analysis with Related Compounds

Substrate Specificity

Unlike Bz-Ty-PABA, simpler analogs like N-benzoyl-DL-tyrosine resist hydrolysis by both pancreatic and intestinal enzymes, rendering them diagnostically inert . Conversely, dipeptides such as L-tyrosyl-L-leucine undergo efficient intestinal hydrolysis but lack specificity for pancreatic proteases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume